N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine
Description
N-[2-(4-Methoxyphenyl)ethyl]oxan-4-amine is a secondary amine featuring a 4-methoxyphenethyl group linked to an oxane (tetrahydropyran) ring via a nitrogen atom. This structural combination is commonly explored in medicinal chemistry for optimizing pharmacokinetic properties, such as blood-brain barrier (BBB) penetration and metabolic stability .
Properties
CAS No. |
1157012-64-0 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)6-9-15-13-7-10-17-11-8-13/h2-5,13,15H,6-11H2,1H3 |
InChI Key |
PCEMUMJQZPAXGE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxane vs. Tetrahydrofuran Rings
- Oxane (6-membered ring): Offers greater stability and less ring strain compared to tetrahydrofuran (5-membered). This may improve metabolic resistance in vivo .
- Tetrahydrofuran (5-membered ring): Smaller ring size could enhance solubility but may reduce binding affinity due to reduced hydrophobic surface area .
Secondary Amine vs. Heterocyclic Amines
- Piperidine/Benzimidazole Derivatives (e.g., Astemizole analog #2): Demonstrate high potency in apoptosis induction (EC₅₀: 2 nM) and BBB penetration, attributed to extended π-π stacking and hydrogen-bonding capabilities .
Case Studies in Bioactivity
Antifungal Activity (Astemizole Analog #2):
- The astemizole analog #2 (A2) exhibited potent apoptosis induction (EC₅₀: 2 nM) in cell-based assays, linked to its dual benzimidazole and methoxyphenethyl groups enabling multi-target interactions .
Anti-inflammatory Activity (Amide Derivatives): Compounds with methoxyphenyl-ethylamine scaffolds, such as those isolated from Polycarpa aurata, showed IC₅₀ values <17.21 µM in anti-inflammatory assays. Activity correlated with hydrogen-bond donor/acceptor capacity .
Anticancer Activity (Quinazoline Derivatives): N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) demonstrated efficacy in xenograft models, with BBB penetration attributed to the methoxyphenyl group’s balance of hydrophobicity and polarity .
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